2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE

Descripción

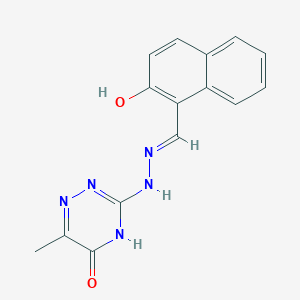

2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is a hydrazone derivative featuring a 1,2,4-triazin-3-yl core substituted with a methyl-oxo group at position 6 and a naphthaldehyde hydrazone moiety. The hydrazone linkage (-NH-N=CH-) enables coordination with metal ions, while the triazin ring contributes to structural rigidity and electronic diversity. Though specific data on this compound’s synthesis or applications are absent in the provided evidence, analogous triazine derivatives are synthesized via condensation reactions involving hydrazine derivatives and carbonyl compounds, often catalyzed by Lewis acids like InCl₃ .

Propiedades

IUPAC Name |

3-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-9-14(22)17-15(20-18-9)19-16-8-12-11-5-3-2-4-10(11)6-7-13(12)21/h2-8,21H,1H3,(H2,17,19,20,22)/b16-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIQEJHWIVZQGV-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NN=CC2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(NC1=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Alkylated or acylated hydrazone derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-HO-1-naphthaldehyde derivatives often involves the formation of Schiff bases through the condensation reaction with various amines. This process not only allows for the modification of existing drugs but also facilitates the development of new compounds with enhanced properties. For instance, studies have shown that Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit significant biological activity and can be characterized using techniques such as NMR, UV-Vis spectroscopy, and elemental analysis .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial activities of Schiff bases derived from 2-hydroxy-1-naphthaldehyde against various bacterial and fungal strains. For example, a study evaluated the antibacterial efficacy against both Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant properties of these compounds have also been investigated. The radical scavenging activity was assessed using the DPPH assay, revealing that some derivatives possess strong antioxidant capabilities. The IC50 values indicate that these compounds can effectively reduce free radical concentrations, making them potential candidates for further pharmacological development .

Table 2: Antimicrobial Activity Results

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| HNLH | 22 | Klebsiella pneumoniae |

| [Sn(HNLH)Cl2(H2O)] | 16 | Escherichia coli |

| HNSM | 22 | Staphylococcus aureus |

Applications in Medicinal Chemistry

The derivatives of 2-hydroxy-1-naphthaldehyde are being explored for their potential use in drug modification and development. The ability to form stable complexes with metal ions enhances their pharmacological profiles. For instance, zinc(II) complexes derived from these Schiff bases have shown improved antimicrobial properties compared to their free ligands due to increased lipophilicity and membrane permeability .

Case Studies

Several case studies highlight the practical applications of these compounds:

- Study on Drug Modification : Researchers modified primary amine functionalized drugs using 2-hydroxy-1-naphthaldehyde to create new imine-zwitterion structures with enhanced solubility and bioactivity .

- Antifungal Activity Investigation : A study reported the antifungal efficacy of synthesized tin(II) complexes against Aspergillus niger, demonstrating that specific derivatives could inhibit fungal growth effectively .

Mecanismo De Acción

The mechanism of action of 2-HO-1-NAPHTHALDEHYDE (6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

The following comparison focuses on structural analogs, synthesis methodologies, and physicochemical properties inferred from the provided evidence and related heterocyclic chemistry.

Structural Comparison

Key Observations :

- The target compound’s triazin core distinguishes it from triazoles (5-membered, 3 nitrogens) and pyrimidines (6-membered, 2 nitrogens).

- Substituents like the naphthaldehyde hydrazone may enhance π-π stacking and metal-binding capabilities compared to thiol or coumarin groups in analogs .

Key Differences :

Actividad Biológica

The compound 2-HO-1-naphthaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone represents a significant area of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-HO-1-naphthaldehyde is characterized by its naphthalene backbone substituted with a hydroxy group at position 2. The hydrazone moiety introduces additional reactivity, enhancing its potential biological applications. The overall structural formula can be represented as follows:

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of derivatives of 2-hydroxy-1-naphthaldehyde. In one study, various synthesized Schiff bases derived from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | Klebsiella pneumoniae | Escherichia coli | Staphylococcus aureus | Bacillus subtilis |

|---|---|---|---|---|

| HNLH | 20 mm | 18 mm | 20 mm | 6 mm |

| HNSM | 6 mm | 6 mm | 6 mm | 22 mm |

| Sn(HNLH)Cl₂(H₂O) | 6 mm | 16 mm | 6 mm | 6 mm |

| Sn(HNSM)Cl₂(H₂O)₂ | 19 mm | 19 mm | 20 mm | 18 mm |

| Standard | 24 mm | 25 mm | 24 mm | 28 mm |

The highest activity was noted for the ligand HNLH against Klebsiella pneumoniae and Staphylococcus aureus , while the tin complex showed notable inhibition against Escherichia coli .

Antifungal Activity

The antifungal activity of the synthesized compounds was also evaluated. The findings are presented in Table 2.

| Compound | Aspergillus niger (%) | Aspergillus flavus (%) | Alternaria solani (%) |

|---|---|---|---|

| HNLH | 30 | 20 | 25 |

| HNSM | 55 | 45 | 20 |

| Sn(HNLH)Cl₂(H₂O)₂ | 30 | 20 | 30 |

| Sn(HNSM)Cl₂(H₂O)₂ | 20 | 15 | 35 |

HNSM exhibited the highest antifungal activity against Aspergillus niger and Aspergillus flavus , indicating its potential as an effective antifungal agent .

Antioxidant Activity

The antioxidant properties were assessed using the DPPH radical scavenging method. The results indicated that the ligand HNSM displayed significant antioxidant activity at a concentration of 119 ppm , showcasing its potential utility in combating oxidative stress .

Case Studies

A case study involving the synthesis and biological evaluation of various hydrazone derivatives highlighted their multifaceted biological activities. The study concluded that modifications to the hydrazone structure could enhance both antibacterial and antifungal properties significantly. For instance, introducing specific functional groups improved the overall efficacy against resistant bacterial strains .

Q & A

Basic: What are the standard protocols for synthesizing this hydrazone compound?

Answer:

The synthesis of hydrazone derivatives typically involves a condensation reaction between an aldehyde (e.g., 2-hydroxy-1-naphthaldehyde) and a hydrazine (e.g., 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine). Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, ethanol) under controlled pH to facilitate imine bond formation .

- Temperature control : Reactions are often conducted under reflux (e.g., 80–90°C) to enhance reactivity while avoiding decomposition .

- Purification : Recrystallization or column chromatography is employed to isolate the product, with yields typically ranging from 70–80% .

Characterization via IR and NMR is critical to confirm the C=N bond (IR: ~1600 cm⁻¹) and aromatic proton environments (1H-NMR: δ 8.5–10 ppm for hydrazone protons) .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- Spectroscopic analysis :

- 1H/13C-NMR : Identifies proton environments (e.g., naphthalene aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .

- IR spectroscopy : Confirms functional groups (C=O stretch at ~1700 cm⁻¹, N–H at ~3300 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Chromatography : HPLC or LC-MS ensures purity and detects side products .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

- Systematic variation : Test solvents (e.g., DMF vs. ethanol), temperatures (room temp vs. reflux), and stoichiometric ratios (aldehyde:hydrazine = 1:1.2) to identify optimal conditions .

- Catalyst screening : Explore acid/base catalysts (e.g., acetic acid, piperidine) to accelerate imine formation .

- In-situ monitoring : Use TLC or UV-Vis spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

Answer:

- Isotopic labeling : Use deuterated solvents or 15N-labeled reagents to distinguish overlapping signals .

- Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-simulated spectra .

- Multi-technique cross-validation : Combine XRD for crystallographic data with spectroscopy to resolve ambiguities .

Advanced: What strategies are recommended for analyzing the compound’s biological activity mechanisms?

Answer:

- In-silico docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes or receptors) .

- Enzyme inhibition assays : Design kinetic studies (e.g., IC50 determination) to evaluate competitive/non-competitive inhibition .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or reactive intermediates in biological matrices .

Advanced: How should researchers validate analytical methods for quantifying this compound in complex matrices?

Answer:

- Internal standards : Use isotopically labeled analogs (e.g., 13C/15N-labeled hydrazones) to correct for matrix effects .

- Calibration curves : Establish linear ranges (e.g., 0.1–100 µg/mL) with R² > 0.99 and LOD/LOQ validation .

- Spike-recovery experiments : Test recovery rates (85–115%) in biological fluids (e.g., plasma) to assess accuracy .

Advanced: What frameworks exist for resolving contradictions in experimental data (e.g., bioactivity vs. toxicity)?

Answer:

- Iterative hypothesis testing : Re-examine assumptions (e.g., purity, assay interference) and redesign experiments to isolate variables .

- Multivariate analysis : Apply PCA or PLS regression to identify confounding factors (e.g., solvent residues) .

- Dose-response modeling : Use Hill equation fits to distinguish true bioactivity from nonspecific effects .

Advanced: How can computational methods enhance understanding of the compound’s stability and reactivity?

Answer:

- Molecular dynamics (MD) simulations : Predict degradation pathways under physiological conditions (e.g., hydrolysis of the hydrazone bond) .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to oxidation or nucleophilic attack .

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.